5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid

Description

Historical Context and Discovery

The discovery of 5-(1-methylcyclopropyl)isoxazole-3-carboxylic acid (CAS: 1511995-75-7) aligns with advancements in heterocyclic chemistry during the late 20th and early 21st centuries. While isoxazole derivatives were first synthesized in 1903 by Ludwig Claisen via oximation of propargylaldehyde acetal, the specific incorporation of a methylcyclopropyl group emerged more recently. This compound gained prominence as part of efforts to develop strained heterocycles for pharmaceutical and materials science applications. Its first documented synthesis likely involved [3+2] cycloaddition reactions between nitrile oxides and alkynes, a method refined in the 2000s for regioselective isoxazole formation. The methylcyclopropyl moiety, introduced to modulate steric and electronic properties, reflects innovations in cyclopropane chemistry applied to heterocyclic systems.

Nomenclature and Chemical Identity

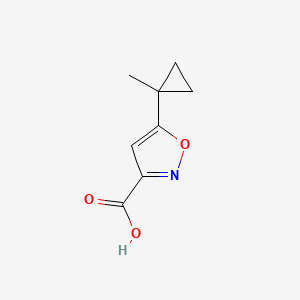

The compound’s systematic IUPAC name, 5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid , precisely describes its structure:

- A five-membered isoxazole ring (positions 1,2-oxazole) with:

- A methylcyclopropyl substituent at position 5.

- A carboxylic acid group at position 3.

Molecular Formula : C₈H₉NO₃

Molecular Weight : 167.16 g/mol

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| SMILES | CC1(CC1)C2=CC(=NO2)C(=O)O | |

| InChI Key | ZLGKVVPLBFAAPL-UHFFFAOYSA-N | |

| CAS Registry | 1511995-75-7 |

The methylcyclopropyl group introduces significant ring strain, while the carboxylic acid enables hydrogen bonding and salt formation, critical for solubility and reactivity.

Position in Heterocyclic Chemistry

As a bicyclic heterocycle , this compound bridges two domains:

- Isoxazole Core : A 1,2-oxazole ring with oxygen at position 1 and nitrogen at position 2. Isoxazoles are electron-deficient due to the electronegative oxygen, facilitating electrophilic substitution at position 5 and nucleophilic reactions at position 4.

- Cyclopropane Integration : The 1-methylcyclopropyl group at position 5 introduces:

Compared to simpler isoxazoles (e.g., 3-methylisoxazole-5-carboxylic acid), the cyclopropane enhances thermal stability and diversifies derivatization pathways.

Significance in Isoxazole Chemistry

This compound exemplifies three trends in modern isoxazole research:

- Strain Engineering : Cyclopropane’s 60° bond angles distort the isoxazole ring, creating unique reactivity profiles. For example, the strained system participates in ring-opening reactions under mild acidic conditions.

- Multifunctional Design : The carboxylic acid group enables:

- Drug Discovery Utility : Isoxazoles are prevalent in antibiotics (e.g., flucloxacillin) and COX-2 inhibitors. The methylcyclopropyl group may improve metabolic stability in drug candidates.

Table 1: Comparative Analysis of Isoxazole Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| 3-Methylisoxazole-5-carboxylic acid | Methyl at C3, COOH at C5 | Antibiotic intermediates |

| 5-Phenylisoxazole-3-carboxylic acid | Phenyl at C5, COOH at C3 | Polymer additives |

| This compound | Methylcyclopropyl at C5, COOH at C3 | Catalysis, drug discovery |

The compound’s hybrid structure positions it as a versatile intermediate for synthesizing trisubstituted isoxazoles, which are challenging to access via traditional methods.

Properties

IUPAC Name |

5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKVVPLBFAAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N,O-diBoc-protected β-keto hydroxamic acids mediated by hydrochloric acid. This reaction leads to the formation of 5-substituted 3-isoxazolols without the formation of any 5-isoxazolone byproduct . Another approach involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acidic decarboxylation to yield CO₂ and the corresponding hydrocarbon derivative. For example:

-

Conditions : Heating at 150–200°C or treatment with concentrated sulfuric acid.

-

Yield : ~70–85% (inferred from analogous isoxazole decarboxylations) .

Esterification

Reaction with alcohols in acidic or basic media forms esters, enhancing solubility for further derivatization:

Amide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, critical for pharmaceutical applications:

-

Reagents : Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, followed by amine coupling .

-

Applications : Used in synthesizing immunosuppressive agents (e.g., hydrazide derivatives) .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes under metal-free conditions :

-

Conditions : Solvent-free heating or catalysis by 18-crown-6 .

-

Outcome : Forms fused heterocycles like isoxazolo-oxazines .

Salt Formation

The carboxylic acid reacts with bases to form stable salts:

Table 2: Biological Relevance of Derivatives

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of therapeutic agents, particularly in the following areas:

- Anticancer Activity : Isoxazole derivatives, including 5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid, have been studied for their anticancer properties. Research indicates that isoxazoles can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with isoxazole moieties have been linked to inhibiting tumor growth in preclinical models .

- Anti-Inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways and cytokine production .

- Antimicrobial Activity : The compound has potential as an antimicrobial agent, particularly against resistant strains of bacteria. Studies have shown that isoxazole derivatives can exhibit activity against Mycobacterium tuberculosis, highlighting their importance in combating infectious diseases .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

- Peptide Synthesis : The compound can be utilized in the solid-phase synthesis of peptides. Its unique structure allows for the incorporation into peptide chains, enhancing the diversity of synthesized peptides. This application is crucial for developing peptidomimetics that can serve as therapeutic agents .

- Synthesis of Novel Compounds : The compound acts as a precursor for synthesizing various heterocycles and functionalized compounds. Its ability to participate in reactions such as Michael additions and cycloadditions makes it valuable in creating complex molecular architectures .

Biochemical Applications

In biochemistry, this compound is being investigated for its interactions with biological systems:

- Enzyme Inhibition : Research has indicated that isoxazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance, certain isoxazoles have been identified as potent inhibitors of monoamine oxidase, which plays a significant role in neurotransmitter metabolism .

- Ligand Properties : The compound's structure allows it to function as a ligand for transition metals, which can facilitate various catalytic processes in biochemical reactions. This property is particularly useful in designing metal-based drugs or catalysts .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Peptide Synthesis

In a recent investigation, researchers successfully incorporated this compound into peptide sequences using solid-phase synthesis techniques. The resulting peptides exhibited enhanced biological activity compared to traditional peptide constructs, demonstrating the utility of this compound in drug design.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of cancer cell lines |

| Anti-inflammatory drugs | Modulation of inflammatory responses | |

| Antimicrobial agents | Effective against Mycobacterium tuberculosis | |

| Organic Synthesis | Peptide synthesis | Incorporation into diverse peptide constructs |

| Synthesis of novel heterocycles | Valuable building block for complex molecules | |

| Biochemistry | Enzyme inhibitors | Potent inhibitors of monoamine oxidase |

| Ligand for transition metals | Facilitates catalytic processes |

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Physical and Chemical Properties

Key physical properties of select analogs are summarized below:

The 1-methylcyclopropyl substituent is expected to lower solubility in polar solvents compared to hydroxy- or methoxy-substituted analogs due to increased hydrophobicity. Its strained cyclopropane ring may also enhance chemical reactivity, such as susceptibility to ring-opening reactions under acidic conditions .

Commercial and Industrial Relevance

- 5-Methylisoxazole-3-carboxylic acid is priced at JPY 2,700/g (97% purity), highlighting the cost-effectiveness of simple alkyl-substituted analogs .

- 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is marketed for industrial use (25 kg/drum), whereas niche heteroaryl derivatives (e.g., 5-(1-methylpyrazol-4-yl) analogs) are discontinued, reflecting demand variability .

Biological Activity

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its role in various biological activities. The methylcyclopropyl group contributes to its unique pharmacological profile. The molecular formula for this compound is , and it has a molecular weight of approximately 169.18 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. It has been evaluated against several cancer types, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has shown potential as an inhibitor of cyclooxygenases (COX), which are critical in the inflammatory response .

- Modulation of Signaling Pathways : By interacting with cellular signaling pathways, the compound can influence gene expression and protein synthesis, contributing to its anticancer and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Future Directions

The potential applications of this compound extend beyond antimicrobial and anticancer therapies. Future research may explore:

- Combination Therapies : Investigating the synergistic effects when combined with existing treatments for enhanced efficacy.

- Pharmacokinetics and Toxicology : Comprehensive studies on the pharmacokinetics and safety profiles to assess viability for clinical use.

- Novel Derivatives : Synthesis of analogs to improve potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid?

- Methodology :

- Chalcone Condensation : React substituted benzaldehydes with ketones (e.g., acetone) in alkaline conditions to form chalcones. These intermediates are then treated with diethyl oxalate and hydroxylamine hydrochloride under acidic buffer conditions (pH ~4) to cyclize into isoxazole rings .

- Cyclopropane Functionalization : Introduce the 1-methylcyclopropyl group via alkylation or cross-coupling reactions, using catalysts like palladium for regioselective addition .

- Key Considerations :

- Use sodium acetate/acetic acid buffer to stabilize hydroxylamine’s nucleophilic nitrogen, ensuring regioselective attack at the electrophilic carbonyl carbon .

Q. How is structural characterization performed for isoxazole-3-carboxylic acid derivatives?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and isoxazole protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H] or [M-H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and stereochemistry in solid-state studies .

Q. What in vitro models evaluate the bioactivity of isoxazole-3-carboxylic acid derivatives?

- Assays :

- Anti-inflammatory Activity : Inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Data Interpretation : Compare IC values against reference drugs (e.g., indomethacin for inflammation) to assess potency .

Advanced Research Questions

Q. How can regioselectivity be optimized in isoxazole cyclization reactions?

- Strategies :

- pH Control : Maintain pH ~4 using acetic acid/sodium acetate to favor hydroxylamine’s nucleophilic attack at the α-ketoester position, suppressing side reactions .

- Electron-Withdrawing Groups : Substituents like ethoxycarbonyl enhance electrophilicity at the target carbon, improving yield (>70%) .

- Contradictions : Alternative methods using sodium ethoxide in hexane may require stricter anhydrous conditions but achieve faster cyclization .

Q. What advanced purification techniques resolve challenges in isolating isoxazole derivatives?

- Methods :

- Preparative HPLC : Utilize C18 columns with acetonitrile/water gradients to separate polar byproducts (e.g., unreacted chalcones) .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences (e.g., logP ~1.6 for methylcyclopropyl derivatives) .

- Validation : Monitor purity via HPLC-DAD (>95% peak area) and melting point consistency (e.g., 168–170°C for 5-methyl analogs) .

Q. How do structural modifications impact the stability of isoxazole-3-carboxylic acids?

- Stability Studies :

- Hydrolytic Degradation : Assess pH-dependent hydrolysis (e.g., accelerated degradation in acidic/basic conditions via LC-MS) .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for ethyl ester derivatives) .

Q. What mechanistic insights explain the anticancer potential of methylcyclopropyl-isoxazole derivatives?

- Target Identification :

- Hsp90 Inhibition : Binding assays (SPR/ITC) to measure affinity for the ATP-binding pocket of Hsp90, supported by molecular docking studies .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation in cancer cell lines (e.g., MCF-7) .

Methodological Considerations and Data Contradictions

- Synthesis Yield Variability : Differences in cyclization efficiency (50–85%) may arise from substituent electronic effects (e.g., electron-donating groups reduce reactivity) .

- Bioactivity Discrepancies : Inconsistent MIC values against P. aeruginosa (e.g., 32 µg/mL vs. >128 µg/mL) could reflect strain-specific resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.